Distinct Voltage-Dependent Inactivation Shift Compared to the Potent Activator ICA-105574
AZSMO-23 induces a 74.5 mV depolarizing shift in the voltage dependence of hERG channel inactivation, without affecting activation voltage dependence [1]. This mechanism is distinct from the potent type 2 hERG activator ICA-105574, which causes a much larger shift of >180 mV (from -86 mV to +96 mV) at 2 µM [2]. This quantitative difference in mechanism provides a crucial tool for studying graded inactivation removal.
| Evidence Dimension | Depolarizing shift in voltage dependence of inactivation (ΔV0.5) |
|---|---|
| Target Compound Data | 74.5 mV |
| Comparator Or Baseline | ICA-105574: >180 mV shift (2 µM) |
| Quantified Difference | ICA-105574 induces a >2.4-fold larger shift |
| Conditions | Conventional electrophysiology in CHO-K1 cells expressing hERG (Mannikko et al., 2015) vs. whole-cell patch-clamp in HEK293 cells (Gerlach et al., 2010) |
Why This Matters
The availability of activators with different magnitudes of effect on inactivation voltage dependence allows researchers to probe the relationship between the extent of inactivation removal and functional outcomes like action potential duration shortening.
- [1] Mannikko R, Bridgland-Taylor MH, Pye H, Swallow S, Abi-Gerges N, Morton MJ, Pollard CE. Pharmacological and electrophysiological characterization of AZSMO-23, an activator of the hERG K(+) channel. Br J Pharmacol. 2015 Jun;172(12):3112-25. doi: 10.1111/bph.13115. Epub 2015 Apr 10. PMID: 25684549; PMCID: PMC4459027. View Source
- [2] Gerlach AC, Stoehr SJ, Castle NA. Pharmacological removal of human ether-à-go-go-related gene potassium channel inactivation by 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574). Mol Pharmacol. 2010 Jan;77(1):58-68. doi: 10.1124/mol.109.059543. Epub 2009 Oct 15. PMID: 19833794. View Source
